molecular formula C14H16ClNO2 B3424051 (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride CAS No. 331847-00-8

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

Cat. No.: B3424051
CAS No.: 331847-00-8
M. Wt: 265.73 g/mol
InChI Key: AZXBBARHJITLTI-UTONKHPSSA-N
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Description

Molecular Structure Analysis

The InChI code for “®-2-Amino-3-(naphthalen-1-yl)propanoic acid hydrochloride” is 1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 . This provides a detailed description of the molecular structure of the compound.

It is stored under an inert atmosphere at room temperature . The physical and chemical properties of “®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride” might be similar, but specific data is not available.

Scientific Research Applications

Fluorescence Derivatization of Amino Acids

(Frade et al., 2007) explored the use of 3-(Naphthalen-1-ylamino)propanoic acid as a fluorescent derivatizing reagent for amino acids. The derivatives exhibit strong fluorescence and are useful in biological assays.

Multicomponent Crystals of Baclofen

(Báthori & Kilinkissa, 2015) discussed the synthesis of multicomponent crystals using baclofen, a γ-amino acid, and various carboxylic acids. These structures are significant for crystal engineering and pharmaceutical applications.

Synthesis of Key Intermediates for Drug Development

(Mathad et al., 2011) described the synthesis and resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate in the synthesis of pharmaceuticals like cinacalcet hydrochloride.

Synthesis of Fluorescent Amino Acids for Peptide Synthesis

(Maity et al., 2015) reported the synthesis of aromatic d-amino acids with potential applications in peptide synthesis and fluorescence studies.

Nonpeptidic Integrin Inhibitor Discovery

(Procopiou et al., 2018) synthesized a series of butanoic acids, including a hydrochloride salt, for their high affinity and selectivity against αvβ6 integrin, with potential implications in treating idiopathic pulmonary fibrosis.

High Tg and Organosoluble Aromatic Polyamines

(Liou et al., 2006) synthesized new naphthylamine-derived aromatic dicarboxylic acids for the development of high glass-transition temperature (Tg) materials with applications in optoelectronics.

Safety and Hazards

The safety data sheet for a related compound, naphthalene, indicates that it is a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . The safety and hazards of “®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride” could be similar, but specific information is not available.

Properties

IUPAC Name

(3R)-3-amino-4-naphthalen-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2.ClH/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11;/h1-7,12H,8-9,15H2,(H,16,17);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXBBARHJITLTI-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647465
Record name (3R)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331847-00-8, 269398-88-1
Record name 1-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(naphthalen-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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